7,8-dichloroquinazolin-2,4(1H,3H)-dione
Description
General Overview of Quinazoline (B50416) Heterocycles
Quinazolines are a class of bicyclic aromatic heterocycles, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. ijpsr.combohrium.com This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. ijpsr.commdpi.com The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological activities. researchgate.netijnrd.orgpreprints.org The stability of the quinazoline nucleus makes it an attractive framework for the development of novel therapeutic agents. omicsonline.org
Academic and Research Significance of the Quinazoline-2,4(1H,3H)-dione Nucleus
The quinazoline-2,4(1H,3H)-dione nucleus, a derivative of quinazoline, is a subject of extensive academic and industrial research due to its association with a broad spectrum of biological activities. researchgate.netnih.gov This scaffold is a key component in compounds that have been investigated for various therapeutic applications. The inherent stability and synthetic accessibility of this nucleus make it a valuable building block in the design and synthesis of new potential drug candidates. organic-chemistry.org
| Biological Activity | Therapeutic Potential |
|---|---|
| Anticancer | Targeting various mechanisms in cancer progression. rsc.org |
| Antimicrobial | Activity against a range of bacteria and fungi. nih.gov |
| Antiviral | Inhibition of viral replication. researchgate.net |
| Anti-inflammatory | Modulation of inflammatory pathways. nih.gov |
| Anticonvulsant | Potential for treating seizure disorders. nih.gov |
| Antihypertensive | Lowering of blood pressure. acs.org |
| Antioxidant | Protection against oxidative stress. mdpi.com |
Fundamental Structural Features and Tautomerism of Quinazoline-2,4(1H,3H)-diones
The fundamental structure of quinazoline-2,4(1H,3H)-dione features a fused benzene and pyrimidine ring system with two carbonyl groups at positions 2 and 4. The presence of labile protons on the nitrogen atoms at positions 1 and 3 gives rise to the phenomenon of tautomerism. mdpi.comresearchgate.net
Tautomers are isomers of a compound that readily interconvert, and in the case of quinazoline-2,4(1H,3H)-diones, this primarily involves keto-enol tautomerism. The molecule can exist in the predominant diketo form or in various enol forms where a proton has migrated from a nitrogen atom to a carbonyl oxygen, resulting in a hydroxyl group and a double bond within the pyrimidine ring. researchgate.net The equilibrium between these tautomeric forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the rings. mdpi.com
| Tautomeric Form | Key Structural Feature |
|---|---|
| Dione (B5365651) (Lactam) | Two carbonyl (C=O) groups at positions 2 and 4. |
| 2-Hydroxy-4-oxo (Lactim) | A hydroxyl (-OH) group at position 2 and a carbonyl group at position 4. |
| 4-Hydroxy-2-oxo (Lactim) | A carbonyl group at position 2 and a hydroxyl group at position 4. |
| 2,4-Dihydroxy (Di-lactim) | Two hydroxyl groups at positions 2 and 4. |
The crystal structure of the parent quinazoline-2,4(1H,3H)-dione reveals a nearly planar molecule, with intermolecular hydrogen bonding between the N-H and C=O groups forming a two-dimensional network. nih.gov
Rationale for Halogenation at the 7,8-Positions in Quinazoline-2,4(1H,3H)-dione Architectures
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. nih.gov The introduction of halogen atoms, such as chlorine, into a molecule can influence its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com
While specific research on the rationale for placing chlorine atoms at the 7 and 8 positions of the quinazoline-2,4(1H,3H)-dione ring is not extensively detailed in the available literature, general principles of medicinal chemistry offer some insights. The electronic and steric properties of substituents on the benzene ring of the quinazoline scaffold can significantly impact its biological activity. nih.gov
The introduction of two chlorine atoms at the 7 and 8 positions would create a distinct electronic environment on the benzene ring. The electron-withdrawing nature of chlorine atoms can alter the acidity of the N-H protons and the reactivity of the aromatic system. Furthermore, the size of the chlorine atoms can influence how the molecule fits into the binding pocket of a target protein. For instance, in a study on 6,8-dihalo-substituted quinazolinones, the halogenation was found to be a key step in the synthesis of compounds with potential biological activity. researchgate.net
It is important to note that the specific effects of 7,8-dichlorination on the biological profile of quinazoline-2,4(1H,3H)-dione would require dedicated experimental investigation.
Structure
3D Structure
Properties
Molecular Formula |
C8H4Cl2N2O2 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
7,8-dichloro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-6(5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) |
InChI Key |
IJGPNKYAOJMMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC(=O)N2)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 7,8 Dichloroquinazoline 2,4 1h,3h Dione
Chromatographic Techniques for Compound Purity and Identification
The assessment of purity and confirmation of identity for synthesized compounds like 7,8-dichloroquinazolin-2,4(1H,3H)-dione are critical steps in chemical research and development. Chromatographic techniques are indispensable tools for these purposes, offering high-resolution separation of the target compound from starting materials, intermediates, and by-products. The primary methods employed for quinazoline (B50416) derivatives include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and column chromatography.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the quantitative analysis of quinazoline derivatives, providing detailed information on purity and the presence of any related substances. While specific methods for this compound are not extensively detailed in published literature, methods for structurally similar compounds, such as gefitinib (B1684475) and other dichloroquinoline derivatives, offer a strong precedent for method development. tandfonline.comdurham.ac.uk
A typical HPLC method for a dichlorinated quinoline (B57606) or quinazoline derivative would involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comnih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective for simple purity checks, while gradient elution is employed for separating complex mixtures of impurities with varying polarities. researchgate.net Detection is commonly performed using a UV detector, as the quinazoline ring system possesses a strong chromophore. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Related Quinazoline Derivatives
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Ammonium Acetate : Acetonitrile : Methanol (70:25:5, v/v/v), pH 4.1 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Temperature | 30°C |
| Injection Volume | 10 µL |
Note: This data is based on a method developed for the quinazoline derivative gefitinib and serves as a representative example. tandfonline.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile, rapid, and cost-effective method used to monitor reaction progress, identify compounds, and determine the purity of a sample. For quinazoline derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.net The separation is achieved by developing the plate in a sealed chamber with an appropriate solvent system (mobile phase). The choice of solvent system is crucial and is determined by the polarity of the compound. A mixture of a nonpolar solvent like n-hexane or toluene (B28343) and a more polar solvent such as ethyl acetate is often effective for these types of compounds. researchgate.net
After development, the separated spots can be visualized under UV light (typically at 254 nm) due to the fluorescent nature of the quinazoline core. nih.gov The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system, aiding in its identification.
Table 2: Example TLC Solvent Systems for Quinazoline Analogs
| Solvent System (v/v) | Application |
| n-Hexane : Ethyl Acetate (8:2) | Monitoring the synthesis of substituted quinazolines. researchgate.net |
| Dichloromethane : Methanol (20:1) | Assessing the purity of chlorinated quinazoline intermediates. researchgate.net |
| Toluene : Dioxane : Acetic Acid (95:25:4) | General purpose for amino acid derivatives, adaptable for quinazolines. sigmaaldrich.com |
| Chloroform : Methanol (9:1) | Separation of moderately polar quinazoline compounds. sigmaaldrich.com |
Note: These solvent systems are reported for various quinazoline derivatives and serve as a starting point for the analysis of this compound.
Column Chromatography
For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique utilizes a glass column packed with a stationary phase, most commonly silica gel. The crude product is loaded onto the top of the column and eluted with a solvent system similar to those optimized using TLC. mdpi.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
The selection of the eluent is critical for achieving good separation. A solvent system that provides an Rf value of approximately 0.3-0.4 on TLC is often a good starting point for column chromatography. rsc.org By collecting fractions of the eluent and analyzing them by TLC, the pure compound can be isolated from impurities. The progress of the purification is typically monitored by TLC to ensure that fractions containing the pure product are combined. nih.gov For quinoline and quinazolinedione derivatives, solvent systems often consist of gradients of ethyl acetate in petroleum ether or hexane. mdpi.comrsc.org
Chemical Reactivity and Derivatization of 7,8 Dichloroquinazoline 2,4 1h,3h Dione
Reactivity Profile of the Dichlorinated Quinazoline (B50416) Nucleus
The reactivity of the 7,8-dichloroquinazoline-2,4(1H,3H)-dione core is dictated by the interplay of the electron-withdrawing effects of the two chlorine atoms and the pyrimidinedione ring system. This electronic landscape governs the feasibility and outcome of substitution reactions on the aromatic nucleus.
Nucleophilic Aromatic Substitution Reactions of Halogen Atoms
Direct nucleophilic aromatic substitution (SNAr) of the chlorine atoms at the C7 and C8 positions of the quinazolinedione ring is challenging. SNAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 7,8-dichloroquinazoline-2,4(1H,3H)-dione, the deactivating nature of the fused pyrimidinedione ring does not sufficiently activate the C7 and C8 positions for classical SNAr with common nucleophiles under standard conditions.
However, the functionalization of halogen atoms on related quinazolinedione systems is often achieved through metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki coupling have been successfully employed to introduce aryl groups at the C7 position of bromo-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones. nih.gov This suggests that similar transition-metal-catalyzed methods would be the preferred strategy for the derivatization of the C-Cl bonds in 7,8-dichloroquinazoline-2,4(1H,3H)-dione, rather than direct SNAr.
Electrophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) portion of the 7,8-dichloroquinazoline-2,4(1H,3H)-dione nucleus is significantly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org This deactivation stems from the cumulative electron-withdrawing inductive effects of the two chlorine atoms and the powerful electron-withdrawing nature of the fused dione (B5365651) system. Consequently, classical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions require harsh conditions and may proceed with low yield and poor regioselectivity. libretexts.orgyoutube.comyoutube.com
Functionalization at Nitrogen Atoms (N1 and N3)
The nitrogen atoms at the N1 and N3 positions are the most common sites for derivatization of the quinazoline-2,4(1H,3H)-dione scaffold. These positions readily undergo reactions like alkylation and acylation, providing a versatile handle for introducing a wide range of chemical functionalities.
N-Alkylation and N-Acylation Reactions
The acidic N-H protons at the N1 and N3 positions can be easily removed by a base, generating nucleophilic anions that react with various electrophiles. N-alkylation and N-acylation are fundamental reactions for modifying this heterocyclic system. organic-chemistry.org
N-Alkylation is commonly performed using alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.govjuniperpublishers.com This method allows for the introduction of simple alkyl groups as well as more complex side chains bearing other functional groups. For example, quinazoline-2,4(1H,3H)-diones have been successfully alkylated at both nitrogen positions using reagents like benzyl (B1604629) bromoacetate (B1195939) and ethyl chloroacetate. nih.govnih.gov
A visible-light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones has also been described as a convenient method to access quinazoline-2,4(1H,3H)-diones. rsc.org
N-Acylation can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces a carbonyl moiety, which can serve as a linker to other molecular fragments or alter the electronic properties of the core structure.
| Alkylating Agent | Base | Solvent | Conditions | Position(s) |
|---|---|---|---|---|
| Benzyl bromoacetate | K₂CO₃ | DMF | Ambient Temperature | N1, N3 |
| Ethyl chloroacetate | K₂CO₃ | DMF | Stirring at RT | N1, N3 |
| Methyl iodide | - | - | - | N1 |
| Benzyl chloride | K₂CO₃ | DMF | 100°C | N3 |
| 2-bromo-N-(4-fluorobenzyl)acetamide | - | - | - | N1 |
Introduction of Diverse Chemical Moieties
The ability to functionalize the N1 and N3 positions serves as a gateway for incorporating a vast array of chemical structures, significantly expanding the chemical space of quinazolinedione derivatives.
One common strategy involves a two-step process: initial N-alkylation with an ester-containing side chain, followed by reaction with hydrazine (B178648) to form a hydrazide intermediate. nih.gov This versatile hydrazide can then be cyclized with various reagents to form diverse heterocyclic rings, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, appended to the quinazolinedione core via a methylene (B1212753) linker. nih.govfrontiersin.org Similarly, guanidine (B92328) moieties have been introduced to create bis-substituted derivatives with potential biological activity. nih.gov This highlights the modularity of this synthetic approach, allowing for the construction of complex hybrid molecules.
Transformations Involving Carbonyl Groups (C2 and C4)
The carbonyl groups at the C2 and C4 positions, being part of a cyclic ureide structure, are generally less reactive than ketone carbonyls. However, they can undergo specific transformations to yield important synthetic intermediates.
A key reaction is the conversion of the dione to the corresponding 2,4-dichloroquinazoline (B46505). This is typically achieved by heating the quinazolinedione with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an organic base. researchgate.netnih.govresearchgate.net The resulting 2,4-dichloroquinazoline is a highly valuable intermediate, as the chlorine atoms at C2 and C4 are activated for sequential and regioselective nucleophilic aromatic substitution, with the C4 position being significantly more reactive. nih.govstackexchange.comresearchgate.net
Another important transformation is thionation , the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). This is commonly accomplished using reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. lmaleidykla.ltresearchgate.netnih.gov In systems with two carbonyl groups, such as quinazoline-2,4-diones, the reaction can sometimes be controlled to achieve regioselective thionation. For related quinazolinone systems, Lawesson's reagent has been effectively used to convert the C4-carbonyl into a thiocarbonyl, yielding the corresponding quinazoline-4-thione. lmaleidykla.lt A similar transformation on 7,8-dichloroquinazoline-2,4(1H,3H)-dione would provide access to sulfur-containing analogs.
Regioselectivity and Chemoselectivity in Synthetic Transformations
The presence of two nitrogen atoms at the 1- and 3-positions and two chlorine atoms at the 7- and 8-positions of the quinazoline-2,4(1H,3H)-dione core raises important questions of regioselectivity and chemoselectivity in its derivatization. The electron-withdrawing nature of the chlorine atoms and the carbonyl groups significantly influences the nucleophilicity of the nitrogen atoms and the reactivity of the benzene ring.
Regioselectivity in N-Alkylation and N-Acylation:
The N1 and N3 positions of the quinazolinedione ring are both potential sites for electrophilic attack, such as alkylation and acylation. The regiochemical outcome of these reactions is dictated by a combination of electronic and steric factors. The N1-proton is generally considered more acidic than the N3-proton due to the adjacent carbonyl group and the aromatic ring. However, the strong electron-withdrawing effect of the 7,8-dichloro substitution further increases the acidity of both N-H protons, making deprotonation under basic conditions facile.
In many instances, reactions involving quinazoline-2,4(1H,3H)-diones can lead to a mixture of N1 and N3 substituted products, as well as N1,N3-disubstituted derivatives. However, careful selection of reaction conditions, including the base, solvent, and electrophile, can often favor the formation of a single regioisomer. For instance, the use of a bulky base or electrophile may preferentially lead to substitution at the less sterically hindered N1 position. Conversely, thermodynamic control, achieved through higher reaction temperatures and longer reaction times, may favor the formation of the more stable N3-substituted product.
While specific studies detailing the regioselective alkylation or acylation of 7,8-dichloroquinazoline-2,4(1H,3H)-dione are not extensively reported in the literature, general principles of quinazolinedione chemistry can be applied. The following table summarizes typical conditions for achieving regioselective N-alkylation, which are expected to be applicable to the 7,8-dichloro derivative.
| Reaction | Reagents and Conditions | Major Product | Comments |
| N1-Alkylation | 1. NaH, DMF, 0 °C 2. Alkyl halide (e.g., CH₃I, BnBr) | 1-Alkyl-7,8-dichloroquinazoline-2,4(1H,3H)-dione | Kinetic control often favors substitution at the more accessible N1 position. |
| N3-Alkylation | 1. K₂CO₃, DMF, rt to 80 °C 2. Alkyl halide (e.g., CH₃I, BnBr) | 3-Alkyl-7,8-dichloroquinazoline-2,4(1H,3H)-dione | Thermodynamic control can favor the N3-substituted product. |
| N1,N3-Dialkylation | 1. Excess NaH or K₂CO₃, DMF 2. Excess alkyl halide | 1,3-Dialkyl-7,8-dichloroquinazoline-2,4(1H,3H)-dione | Use of excess reagents drives the reaction to completion. |
Chemoselectivity in Derivatization:
The 7,8-dichloroquinazoline-2,4(1H,3H)-dione molecule presents multiple reactive sites beyond the nitrogen atoms. The chlorine atoms on the benzene ring are generally unreactive towards nucleophilic aromatic substitution under standard conditions due to the deactivating effect of the carbonyl groups. However, under harsh conditions or with specific catalytic systems, substitution of these chlorine atoms could potentially occur.
Furthermore, the carbonyl groups at the 2- and 4-positions can also undergo chemical transformations. For instance, they can be converted to thio-carbonyl groups using reagents like Lawesson's reagent or phosphorus pentasulfide. The relative reactivity of the C2 and C4 carbonyls towards such reagents would be an interesting aspect of chemoselectivity, although specific studies on the 7,8-dichloro derivative are lacking.
Another important aspect of chemoselectivity arises when introducing substituents that can themselves react. For example, if an alkylating agent with a terminal alkyne or alkene is used, subsequent reactions such as click chemistry or metathesis can be performed selectively at the newly introduced functional group without affecting the quinazolinedione core, provided the reaction conditions are mild.
The following table outlines some potential chemoselective transformations on the 7,8-dichloroquinazoline-2,4(1H,3H)-dione scaffold.
| Reaction | Reagents and Conditions | Product | Comments |
| Thionation | Lawesson's reagent or P₄S₁₀, Toluene (B28343), reflux | 7,8-Dichloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and/or 7,8-Dichloro-4-thioxo-3,4-dihydroquinazolin-2(1H)-one | The regioselectivity of thionation at C2 vs. C4 would depend on the specific reagent and conditions. |
| Chlorination | POCl₃, PCl₅, heat | 2,4,7,8-Tetrachloroquinazoline | Conversion of the dione to the dichloroquinazoline, a versatile intermediate for further nucleophilic substitutions. |
Theoretical and Computational Studies of 7,8-dichloroquinazolin-2,4(1H,3H)-dione Remain Largely Unexplored
While computational methods are frequently employed to understand the properties and potential activities of various quinazolinedione derivatives, research has predominantly focused on other substitution patterns. These studies often explore aspects like antimicrobial, anticancer, and antiviral activities, utilizing computational approaches to elucidate structure-activity relationships and binding modes with biological targets. However, the specific influence of the 7,8-dichloro substitution pattern on the electronic structure, molecular geometry, and intramolecular interactions of the quinazolinedione core has not been the subject of published theoretical research.
Consequently, a detailed analysis based on the requested outline—covering DFT applications, ab initio methods, electronic structure and charge distribution, conformational analysis, and intramolecular interactions—cannot be provided at this time due to the absence of specific research findings for this compound. The scientific community has yet to publish in-depth computational characterizations of this particular molecule.
Theoretical and Computational Studies of 7,8 Dichloroquinazoline 2,4 1h,3h Dione
Computational Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms, offering insights that can be difficult to obtain through experimental methods alone. For 7,8-dichloroquinazolin-2,4(1H,3H)-dione, while specific dedicated studies are not widely available in the literature, the reactivity and reaction pathways can be inferred from computational studies on the broader class of quinazoline-2,4-dione derivatives.
Density Functional Theory (DFT) is a common method employed for these predictions. DFT calculations can be used to determine the electronic properties of a molecule, such as the distribution of electron density, and the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy and shape of these orbitals are key indicators of a molecule's reactivity. For instance, the LUMO can indicate the most likely sites for nucleophilic attack, while the HOMO can suggest the sites most susceptible to electrophilic attack.
In the context of quinazoline-2,4-diones, DFT calculations have been used to investigate the mechanisms of their synthesis. For example, the formation of N3-substituted quinazoline-2,4(1H,3H)-diones has been mechanistically investigated using DFT. These studies can model the transition states of the reaction, which are the highest energy points along the reaction coordinate, and thereby determine the activation energy. A lower activation energy implies a more favorable reaction pathway. Such computational approaches can help in optimizing reaction conditions by providing a molecular-level understanding of the reaction mechanism.
Furthermore, computational methods can predict the regioselectivity of reactions involving the quinazoline-2,4-dione scaffold. By calculating the relative energies of possible intermediates and products, the most likely outcome of a reaction can be determined. This is particularly relevant for this compound, where reactions could potentially occur at the nitrogen atoms, the carbonyl groups, or the chlorinated benzene (B151609) ring.
Calculated Molecular Descriptors (e.g., Topological Polar Surface Area, LogP)
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and cheminformatics, particularly in the fields of drug discovery and materials science. For this compound, while specific experimentally determined values for all descriptors may not be available, they can be readily calculated using various software packages. These calculated descriptors provide valuable insights into the physicochemical properties of the molecule.
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability. For quinazoline-2,4-dione derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies frequently calculate TPSA to assess their drug-likeness.
LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity or hydrophobicity. This descriptor is crucial for predicting the absorption and distribution of a compound within a biological system. A moderate LogP value is often desirable for drug candidates. Similar to TPSA, LogP is a standard descriptor calculated in computational ADMET screenings of quinazoline-2,4-dione analogs.
Other calculated molecular descriptors for this compound would include molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds. These descriptors are collectively used to assess a compound's potential as a drug candidate, often in the context of rules such as Lipinski's rule of five.
Green Chemistry Principles in the Synthesis of 7,8 Dichloroquinazoline 2,4 1h,3h Dione
Application of Green Chemistry Principles in Organic Synthesis
Green chemistry is a foundational approach to modern organic synthesis, aiming to minimize environmental impact while maximizing efficiency. The core of this philosophy is captured in twelve principles that provide a framework for chemists to design more sustainable processes. These principles include the prevention of waste, maximization of atom economy, use of safer solvents and reagents, energy efficiency, utilization of renewable feedstocks, and the design of chemicals that degrade after use. In the context of synthesizing complex molecules like 7,8-dichloroquinazolin-2,4(1H,3H)-dione, these principles encourage a departure from traditional synthetic methods that often rely on hazardous reagents, harsh reaction conditions, and extensive purification steps, which collectively generate significant chemical waste.
Eco-Efficient Synthetic Methodologies
Several eco-efficient methodologies have been developed for the synthesis of the quinazolin-2,4(1H,3H)-dione core structure, which are applicable to the synthesis of its 7,8-dichloro derivative. These methods focus on reducing the environmental impact by employing greener solvents, minimizing or eliminating the need for catalysts, and utilizing energy-efficient reaction conditions.
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. An efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using water as the reaction medium. This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives, which then undergo cyclization in the presence of a base. The desired products are obtained in near-quantitative yields by simple filtration, with the only waste being the aqueous filtrate nih.govnih.gov. This approach is highly eco-efficient and has been scaled up to the kilogram level, demonstrating its potential for industrial applications nih.gov. The synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide has also been shown to proceed efficiently in water without any catalyst nih.gov.
Table 1: Synthesis of Quinazoline-2,4(1H,3H)-dione Derivatives in Water
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Anthranilic acid derivatives | Potassium cyanate, NaOH, HCl | Room Temperature | High to Excellent | nih.gov |
Developing catalyst-free reactions or employing highly efficient and recyclable catalysts are key aspects of green synthesis. Several such approaches have been reported for the synthesis of quinazoline-2,4(1H,3H)-diones.
A novel metal-free catalysis approach using 4-dimethylaminopyridine (DMAP) has been developed for the one-pot synthesis of substituted quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)2O) researchgate.netresearchgate.netgoogle.com. This method provides good to excellent yields and is compatible with a wide range of functional groups researchgate.netresearchgate.net. In some cases, the desired products can be obtained without the need for column chromatography, further reducing solvent usage and waste researchgate.netresearchgate.net.
Melamine has been utilized as a thermoregulated catalyst for the eco-efficient synthesis of quinazoline-2,4(1H,3H)-diones from the cycloaddition of CO2 and 2-aminobenzonitrile in water researchgate.netmdpi.comnih.gov. The product can be easily separated from the hot catalytic aqueous solution, which can be reused directly for several runs. The melamine catalyst can also be recovered by simple cooling and recrystallization, demonstrating its recyclability researchgate.netmdpi.comnih.gov.
Furthermore, catalyst-free conditions have been developed for the synthesis of quinazolin-4(3H)-ones from readily available starting materials, highlighting the potential for even greener synthetic routes nih.gov.
Table 2: Catalytic and Catalyst-Free Synthesis of Quinazoline-2,4(1H,3H)-diones
| Method | Catalyst | Starting Materials | Key Advantages | Reference |
|---|---|---|---|---|
| DMAP-catalyzed | 4-Dimethylaminopyridine (DMAP) | 2-Aminobenzamides, (Boc)2O | Metal-free, good to excellent yields, broad substrate scope | researchgate.netresearchgate.netgoogle.com |
| Melamine-catalyzed | Melamine | 2-Aminobenzonitrile, CO2 | Recyclable catalyst, reaction in water, high yield | researchgate.netmdpi.comnih.gov |
Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often cleaner reaction profiles. The application of microwave-assisted synthesis to quinazoline (B50416) and quinazolinone derivatives has been extensively reviewed, showcasing its potential for more sustainable and efficient production.
Microwave-assisted protocols often lead to the rapid formation of the desired compounds due to thermal and kinetic effects. In many cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. The use of microwave irradiation can significantly improve product yields and shorten reaction times from hours to minutes researchgate.net. This technology aligns well with the principles of green chemistry by improving energy efficiency and reducing waste.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinone Derivatives
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours to Days | Moderate to Good | Reflux |
Eliminating the use of organic solvents is a primary goal of green chemistry, as solvents often account for the majority of waste in a chemical process. Solvent-free, or solid-state, reactions offer a significant environmental advantage.
Simple, convenient, and green synthetic protocols have been developed for the one-pot synthesis of quinazolin-4(3H)-ones under catalyst and solvent-free conditions. For instance, a mixture of anthranilic acid and various amides can be heated with montmorillonite K-10 clay, an environmentally benign and reusable catalyst, to produce quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones in good yields. This solvent-free approach simplifies the work-up procedure and reduces the generation of volatile organic compounds. Multicomponent reactions involving isatoic anhydride, an amine, and an orthoester under solvent-free conditions, either with classical heating or microwave irradiation, have also proven to be highly efficient.
Atom Economy and Waste Minimization Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product researchgate.net. A high atom economy indicates that most of the atoms from the starting materials are utilized in the product, minimizing the formation of byproducts and waste researchgate.net.
Synthetic strategies for quinazoline-2,4(1H,3H)-diones that proceed via addition or cycloaddition reactions are inherently more atom-economical. For example, the synthesis from 2-aminobenzonitriles and carbon dioxide, where all the atoms of the reactants are incorporated into the final product, represents a highly atom-economical route. In contrast, substitution and elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts.
Sustainable Sourcing of Precursors and Reagents
The application of green chemistry principles to the synthesis of this compound places significant emphasis on the lifecycle of the materials used, beginning with the sustainable sourcing of its fundamental precursors. The primary starting materials for this compound are typically a substituted anthranilic acid, in this case, 2-amino-3,4-dichlorobenzoic acid, and a one-carbon (C1) reagent to form the dione (B5365651) structure. Traditionally, these precursors are derived from non-renewable petrochemical feedstocks through energy-intensive processes. However, emerging strategies focus on renewable sources and more environmentally benign synthetic pathways.
Bio-based Production of Core Scaffolds
A major advancement in sustainable sourcing is the move away from petroleum-derived substances towards bio-based feedstocks. mdpi.com The core structure of the quinazolinone, anthranilic acid (also known as ortho-aminobenzoic acid or OABA), serves as a prime candidate for biosynthesis. mdpi.com Anthranilic acid is a naturally occurring intermediate in the metabolic pathways of microorganisms and plants. mdpi.com
Researchers have successfully engineered microorganisms to produce anthranilic acid and its derivatives through industrial fermentation processes. einpresswire.com This method utilizes renewable resources like non-food sugars derived from biomass as the primary feedstock. einpresswire.com The French company Pili, for example, has successfully industrialized the production of a 100% biobased anthranilic acid, demonstrating the commercial viability of this approach. einpresswire.com Fermentation offers a significant green advantage as it operates under mild conditions, requiring less energy than conventional petrochemical synthesis, and avoids the use of toxic, non-renewable raw materials like benzene (B151609). mdpi.comeinpresswire.com
Interactive Table: Comparison of Anthranilic Acid Sourcing
| Feature | Petrochemical Synthesis | Biosynthesis (Fermentation) |
| Primary Feedstock | Benzene, o-xylene (petroleum-derived) | Non-food sugars (from biomass) |
| Resource Type | Non-renewable | Renewable |
| Process Conditions | High temperature and pressure, harsh catalysts (e.g., V₂O₅) | Mild, near-ambient temperature and pressure |
| Environmental Impact | Use of toxic precursors, potential for pollution | Reduced toxicity, lower energy consumption |
| Sustainability | Low | High |
While the core anthranilic acid can be sourced sustainably, the synthesis of this compound still requires the introduction of chlorine atoms. Green chemistry principles guide the selection of chlorination methods that are safer and more efficient. Modern approaches may utilize micro-channel reactors which improve heat transfer, reduce reaction risks, and allow for the use of more fundamental and cost-effective reagents like chlorine gas in a highly controlled manner. google.com
Sustainable C1 Reagents for Cyclization
The second key component in the synthesis is the reagent that provides the carbonyl carbons to form the quinazoline-2,4-dione ring. Traditional methods often employ hazardous reagents like phosgene. Green chemistry seeks safer, more atom-economical alternatives.
Recent research has demonstrated efficient protocols for synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide (CO₂) as the C1 source. researchgate.net This approach is highly advantageous as it utilizes a greenhouse gas as a chemical feedstock, contributing to carbon capture and utilization (CCU) goals. These reactions can often be carried out in water, an environmentally benign solvent, without the need for a catalyst, further enhancing the green credentials of the process. researchgate.net
Other eco-efficient methods include one-pot syntheses using reagents like potassium cyanate in aqueous media. researchgate.net Such water-based procedures minimize the use of volatile organic compounds (VOCs) and simplify product isolation, often requiring only filtration, which significantly reduces waste generation. researchgate.net
Interactive Table: Evaluation of C1 Reagents for Quinazolinedione Synthesis
| Reagent | Green Chemistry Advantages | Green Chemistry Disadvantages |
| Phosgene | Efficient | Extremely toxic, hazardous handling |
| Urea | Readily available, low cost | Can generate ammonia as a byproduct |
| Potassium Cyanate | Enables reaction in water, high yields | Less atom-economical than CO₂ |
| **Carbon Dioxide (CO₂) ** | Utilizes a greenhouse gas, renewable C1 source, high atom economy, can be used in water | May require specific catalysts or conditions (e.g., pressure) in some syntheses |
By integrating bio-based platform molecules like anthranilic acid with green C1 reagents such as carbon dioxide, the synthesis of this compound can be fundamentally redesigned to align with the principles of sustainability and environmental responsibility.
Q & A
Q. What are the key considerations for designing a scalable synthesis route for 7,8-dichloroquinazolin-2,4(1H,3H)-dione?
Traditional quinazoline-2,4-dione synthesis often relies on toxic reagents like phosgene or chlorosulfonyl isocyanate, which pose safety and environmental challenges . A more sustainable approach involves using CO₂ as a carbonyl source under catalytic conditions, though reaction efficiency must be optimized via solvent selection (e.g., DMF or acetonitrile) and temperature control (80–120°C). For chlorination at the 7,8-positions, electrophilic aromatic substitution with Cl₂ or N-chlorosuccinimide (NCS) in acidic media (e.g., H₂SO₄) could be explored, followed by purification via recrystallization (e.g., ethanol/water mixtures) .
Q. How can structural characterization of this compound be reliably performed?
- 1H/13C NMR : Confirm the absence of NH protons (δ 10–12 ppm for 1H) in the dione ring and verify chlorine substitution patterns via coupling constants in aromatic regions.
- HRMS : Validate molecular weight (expected [M+H]+ for C₈H₅Cl₂N₂O₂: 246.97).
- XRD : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .
Q. What purification strategies are effective for removing byproducts in this compound synthesis?
Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates unreacted starting materials (e.g., anthranilic acid derivatives). For halogenated impurities, activated charcoal treatment in hot ethanol can adsorb residual chlorinated intermediates. Purity ≥95% is achievable via repetitive recrystallization, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory data on the antimicrobial activity of quinazoline-2,4-diones be resolved?
Discrepancies in bioactivity may arise from substituent positioning. For example, alkylation at the N1 position of thieno[2,3-d]pyrimidine-2,4-diones reduces antimicrobial efficacy against Staphylococcus aureus, while electron-withdrawing groups (e.g., Cl at 7,8-positions) enhance membrane permeability . Standardize testing protocols (e.g., MIC assays in Mueller-Hinton broth) and compare with structurally analogous controls (e.g., 7,8-dimethyl derivatives) to isolate electronic vs. steric effects .
Q. What mechanistic insights explain the role of 7,8-dichloro substitution in modulating HIV reverse transcriptase inhibition?
Chlorine atoms increase electrophilicity, enhancing interactions with the enzyme's hydrophobic active site. Molecular docking studies (e.g., AutoDock Vina) suggest that 7,8-Cl substituents in quinazoline-2,4-diones form van der Waals contacts with residues like Lys101 and Tyr187. Validate via site-directed mutagenesis and kinetic assays (e.g., Km/Vmax shifts) .
Q. How can solvent effects be optimized to improve yields in CO₂-mediated quinazoline-2,4-dione synthesis?
Polar aprotic solvents (DMF, DMSO) stabilize carboxylate intermediates, but side reactions (e.g., carbamate formation) occur at high CO₂ pressures (>5 bar). Use ionic liquids (e.g., [BMIM][BF₄]) to enhance CO₂ solubility and reduce reaction time. Monitor by in situ FTIR for carbonyl stretching (∼1750 cm⁻¹) .
Q. What strategies mitigate toxicity risks during large-scale synthesis of this compound?
Replace phosgene with triphosgene (less volatile) or employ flow chemistry to minimize exposure. For chlorination, use NCS instead of Cl₂ gas to improve safety. Implement waste-neutral protocols (e.g., HCl byproduct recycling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
